molecular formula C21H40O2 B12318344 methyl (E)-icos-13-enoate

methyl (E)-icos-13-enoate

Cat. No.: B12318344
M. Wt: 324.5 g/mol
InChI Key: XQXARCJTXXEQEX-CMDGGOBGSA-N
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Description

Methyl (E)-icos-13-enoate is an organic compound classified as an ester It is derived from the esterification of a long-chain unsaturated fatty acid with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-icos-13-enoate can be synthesized through the esterification of (E)-icos-13-enoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-icos-13-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (E)-icos-13-enoate has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of specialty chemicals and as a flavor or fragrance ingredient.

Mechanism of Action

The mechanism of action of methyl (E)-icos-13-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The double bond in the E-configuration may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Methyl (E)-icos-13-enoate can be compared with other similar compounds, such as:

    Methyl oleate: Another long-chain unsaturated ester, but with a double bond in a different position.

    Methyl linoleate: Contains two double bonds, making it more reactive in certain chemical reactions.

    Methyl stearate: A saturated ester with no double bonds, resulting in different physical and chemical properties.

Properties

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl (E)-icos-13-enoate

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3/b9-8+

InChI Key

XQXARCJTXXEQEX-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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